molecular formula C17H18N4O2 B2577213 (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide CAS No. 2035022-66-1

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

Cat. No. B2577213
CAS RN: 2035022-66-1
M. Wt: 310.357
InChI Key: MZNBNHOXGRHPDS-QPJJXVBHSA-N
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Description

This compound is a synthetic cannabinoid precursor that can be used to produce MDMB-4en-PINACA, MDMB-BINACA, MDMB-PINACA, 4F-MDMB-BINACA, and other structurally related synthetic cannabinoids . It has appeared alongside MDMB-4en-PINACA and MDMB-BINACA in drug materials and/or toxicology samples .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a not well-developed process, has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Scientific Research Applications

Future Directions

The future directions in the research of this compound and related compounds could involve further studies on their synthesis, mechanism of action, and safety profile. Additionally, given their potential use in the production of synthetic cannabinoids, regulatory measures could also be a focus of future efforts .

properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-18-14(22)7-4-10-19-17(23)16-13-9-8-11-5-2-3-6-12(11)15(13)20-21-16/h2-7H,8-10H2,1H3,(H,18,22)(H,19,23)(H,20,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBNHOXGRHPDS-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

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